4-Methylbenzene-1-sulfonic acid--3-(trimethylgermyl)propan-1-ol (1/1)
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Overview
Description
4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol (1/1): is a chemical compound that combines the structural elements of 4-methylbenzenesulfonic acid and 3-(trimethylgermyl)propan-1-ol. This compound is of interest due to its unique combination of sulfonic acid and organogermanium functionalities, which can impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol typically involves the following steps:
Preparation of 4-Methylbenzenesulfonic Acid: This can be synthesized by sulfonation of toluene with sulfuric acid, yielding 4-methylbenzenesulfonic acid.
Preparation of 3-(Trimethylgermyl)propan-1-ol: This involves the reaction of trimethylgermanium chloride with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 4-methylbenzenesulfonic acid with 3-(trimethylgermyl)propan-1-ol under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonic acid group can undergo oxidation reactions, potentially forming sulfonate esters or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonate esters or sulfonyl chlorides.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol can be used as a reagent or intermediate in organic synthesis, particularly in the preparation of organogermanium compounds.
Biology
The compound may be studied for its potential biological activity, given the known bioactivity of organogermanium compounds, which can exhibit anti-inflammatory, immunomodulatory, and anticancer properties.
Medicine
Research into the medicinal applications of this compound could explore its potential as a therapeutic agent, leveraging the bioactivity of both the sulfonic acid and organogermanium components.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of organogermanium and sulfonic acid groups.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol would depend on its specific application. In biological systems, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonic acid group could participate in hydrogen bonding or ionic interactions, while the organogermanium moiety could engage in covalent or coordination interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler compound lacking the organogermanium component.
3-(Trimethylgermyl)propan-1-ol: A simpler compound lacking the sulfonic acid component.
4-Methylbenzene-1-sulfonic acid–3-(triphenylgermyl)propan-1-ol: A similar compound with a triphenylgermyl group instead of a trimethylgermyl group.
Uniqueness
4-Methylbenzene-1-sulfonic acid–3-(trimethylgermyl)propan-1-ol is unique due to the combination of sulfonic acid and organogermanium functionalities, which can impart distinct chemical reactivity and potential biological activity not found in simpler analogs.
Properties
CAS No. |
827032-60-0 |
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Molecular Formula |
C13H24GeO4S |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-trimethylgermylpropan-1-ol |
InChI |
InChI=1S/C7H8O3S.C6H16GeO/c1-6-2-4-7(5-3-6)11(8,9)10;1-7(2,3)5-4-6-8/h2-5H,1H3,(H,8,9,10);8H,4-6H2,1-3H3 |
InChI Key |
LCIAKOMSNIIBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Ge](C)(C)CCCO |
Origin of Product |
United States |
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